(1-Acetylindolin-4-yl)boronicacid
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Overview
Description
(1-Acetylindolin-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an organic substituent and two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Acetylindolin-4-yl)boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .
Industrial Production Methods: Industrial production of boronic acids, including (1-Acetylindolin-4-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. The scalability of this method makes it suitable for industrial applications. The reagents and catalysts used are typically chosen for their cost-effectiveness and availability .
Chemical Reactions Analysis
Types of Reactions: (1-Acetylindolin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1-Acetylindolin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating interactions with electron-rich species .
Comparison with Similar Compounds
Phenylboronic acid: Similar in structure but lacks the indole moiety.
4-Boronophenylalanine: Contains a boronic acid group attached to an amino acid.
Bortezomib: A boronic acid-containing drug used in chemotherapy.
Uniqueness: (1-Acetylindolin-4-yl)boronic acid is unique due to the presence of both an indole and a boronic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and medicinal applications .
Properties
Molecular Formula |
C10H12BNO3 |
---|---|
Molecular Weight |
205.02 g/mol |
IUPAC Name |
(1-acetyl-2,3-dihydroindol-4-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-7(13)12-6-5-8-9(11(14)15)3-2-4-10(8)12/h2-4,14-15H,5-6H2,1H3 |
InChI Key |
ORRLJEBPIOIIJM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2CCN(C2=CC=C1)C(=O)C)(O)O |
Origin of Product |
United States |
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